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Compound of Interest

Compound Name: H-Glu(oall)-oall p-tosylate

CAS No.: 20845-16-3

Cat. No.: B612981

Get Quote

Executive Summary
H-Glu(OAll)-OAll p-tosylate (L-Glutamic acid diallyl ester p-toluenesulfonate) represents a

specialized, high-fidelity building block for complex peptide and protein synthesis. Its primary

utility lies in fragment condensation strategies where orthogonal protection of the C-terminus

and the Glutamate side chain is required.

Unlike standard alkyl esters (methyl/ethyl) which require harsh hydrolysis, or acid-labile esters

(t-butyl) which conflict with Boc chemistry, the Allyl ester provides a "third dimension" of

orthogonality. It is stable to both Trifluoroacetic Acid (TFA) and Piperidine, yet is cleaved rapidly

and quantitatively by Palladium(0) catalysis under neutral conditions. The p-tosylate (TosOH)

salt form is critical for this reagent's utility, conferring crystallinity, non-hygroscopicity, and

enhanced shelf-stability compared to the unstable free base or hygroscopic hydrochloride

forms.
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Property Specification

Chemical Name
L-Glutamic acid diallyl ester p-toluenesulfonate

salt

Common Abbreviation
H-Glu(OAll)-OAll

TosOH

CAS Number
20845-16-3 (Generic for salt forms may vary;

verify batch)

Molecular Formula
(Total:

)

Molecular Weight ~399.46 g/mol

Appearance White to off-white crystalline powder

Solubility
Soluble in DMF, DMSO, MeOH, DCM

(moderate).[1][2] Insoluble in Ether/Hexane.

Storage
+2°C to +8°C; Desiccate (Hygroscopic potential

if pure HCl, TosOH is more stable).

Mechanistic Insight: The "Why" and "How"
The Orthogonality Triad
In convergent protein synthesis, researchers often encounter the "Protection Group Conflict."

You cannot use acid-labile protection (Boc/tBu) if you plan to use acid for another step. You

cannot use base-labile protection (Fmoc/Fm) if you need to use secondary amines.

H-Glu(OAll)-OAll solves this by operating on a Transition-Metal Gated mechanism.

Acid Stability: Fully stable to 50-95% TFA (Boc removal conditions).

Base Stability: Fully stable to 20% Piperidine (Fmoc removal conditions).

Cleavage: Occurs via
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-allyl palladium complex formation, typically using

.[3]

Why the Tosylate Salt?
Amino acid diallyl esters are oils or low-melting solids as free bases, making them prone to

polymerization and hydrolysis.

Crystallinity: The p-toluenesulfonic acid (TosOH) counterion forces the molecule into a rigid

crystalline lattice, preventing degradation.

Stoichiometry: Tosylate salts are non-hygroscopic, allowing for precise weighing during

fragment coupling—critical when the counter-fragment (e.g., a 20-mer peptide) is valuable.
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Figure 1: Integration of H-Glu(OAll)-OAll into a convergent synthesis workflow. The reagent

acts as the C-terminal acceptor, maintaining protection until the final assembly phase.

Experimental Protocols
Protocol A: Preparation and Coupling (Fragment
Assembly)
Objective: Couple H-Glu(OAll)-OAll

TosOH to an activated peptide fragment (Fragment A).

Reagents:
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Fragment A (Carboxyl component, e.g., Fmoc-Peptide-OH).

H-Glu(OAll)-OAll

TosOH (1.2 equivalents).

HATU (1.2 equivalents).

HOAt (1.2 equivalents - optional, reduces racemization).

DIEA (N,N-Diisopropylethylamine) (4.0 equivalents).

Solvent: Anhydrous DMF or NMP.

Step-by-Step:

Neutralization (Critical): The tosylate salt is acidic. Dissolve H-Glu(OAll)-OAll

TosOH in DMF. Add 1.0 equivalent of DIEA before mixing with the activated ester to release
the free amine.

Note: Do not leave the free amine sitting for hours; diallyl esters can undergo

diketopiperazine formation or polymerization if left unchecked.

Activation: In a separate vessel, dissolve Fragment A and HATU in DMF. Add 2.0 equivalents

of DIEA. Stir for 2 minutes (Yellow color indicates activation).

Coupling: Transfer the neutralized H-Glu(OAll)-OAll solution into the activated Fragment A

solution.

Reaction: Stir under Nitrogen at Room Temperature (RT) for 1-3 hours.

Monitoring: Use HPLC or TLC. The disappearance of the amine (ninhydrin test) indicates

completion.

Work-up:

Dilute with Ethyl Acetate.[4]
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Wash with 5%

(removes unreacted acid/HOBt).

Wash with 5% Citric Acid (removes unreacted amine/DIEA).

Wash with Brine, Dry over

, and concentrate.

Protocol B: Palladium-Catalyzed Deprotection (The
"Alloc" Cycle)
Objective: Remove the Allyl esters from the Glutamate residue without affecting Fmoc, Boc, or

tBu groups on the rest of the peptide.

Mechanism:

generates a

-allyl complex. A scavenger (nucleophile) is required to "catch" the allyl group and regenerate
the Pd(0) catalyst.

Reagents:

(Tetrakis(triphenylphosphine)palladium(0)): 0.05 - 0.10 eq.

Scavenger: Phenylsilane (

) (10-20 eq) OR N-Methylaniline.

Expert Tip: Phenylsilane is preferred over morpholine/dimedone for solution phase as it is

highly efficient and the byproducts are easier to remove.

Solvent: Dry DCM or DCM/DMF (1:1) if solubility is an issue.

Step-by-Step:

Oxygen Exclusion: Degas the solvent (DCM) with Argon/Nitrogen bubbling for 15 minutes.
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is air-sensitive and will oxidize to inactive

(black precipitate) if

is present.

Dissolution: Dissolve the protected peptide (FragA-Glu(OAll)-OAll) in the degassed solvent.

Scavenger Addition: Add Phenylsilane (20 eq).

Catalyst Addition: Add

(0.05 eq) quickly. Protect from light (wrap flask in foil).

Reaction: Stir at RT for 30-60 minutes.

Visual Check: The solution should remain yellow/orange. If it turns black/colloidal

immediately, the catalyst has decomposed (likely oxygen contamination).

Quenching & Purification:

Evaporate solvent.

DCM Wash: Dissolve residue in DCM and extract with dilute

. The deprotected peptide (now a bis-carboxylic acid) will move to the aqueous layer (as
salt), leaving the Pd-ligands and silane byproducts in the organic layer.

Acidification: Acidify the aqueous layer (pH 3) with dilute HCl/Citric acid and extract back

into Ethyl Acetate. This ensures high purity.

Troubleshooting & Quality Control

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612981?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Probable Cause Corrective Action

Incomplete Coupling Salt not neutralized.

Ensure 1 eq of DIEA is added

specifically to neutralize the

TosOH before coupling.

Black Precipitate in

Deprotection
Oxidation of Pd(0).[5]

Rigorously degas solvents.

Use fresh catalyst (should be

bright yellow crystals).

Incomplete Deprotection Poisoned Catalyst.

Avoid sulfur-containing

solvents (DMSO) during

deprotection. Increase Pd

loading to 0.2 eq.

Racemization Over-activation.

Use HOAt/HATU. Keep base

concentration minimal during

activation step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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